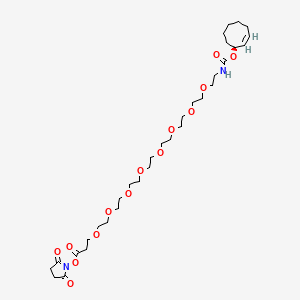

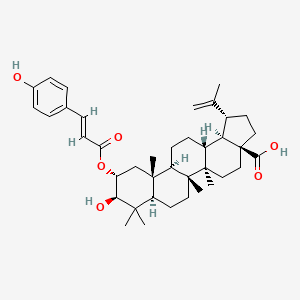

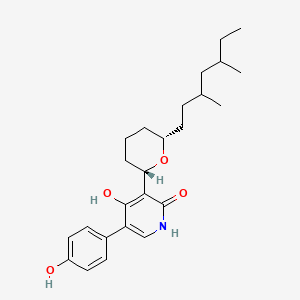

![molecular formula C12H13NO B12385770 2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)

2-[4-(Furan-2-yl)phenyl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ZH8659 ist eine Verbindung, die als Gq-Agonist wirkt und auf den Spurenamin-assoziierten Rezeptor 1 (TAAR1) abzielt. Die Summenformel von ZH8659 lautet C12H13NO, und es hat ein Molekulargewicht von 187,24 g/mol .

Herstellungsmethoden

Die Herstellung von ZH8659 umfasst synthetische Verfahren, die typischerweise in Forschungslaboren eingesetzt werden. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, obwohl spezifische Details zu den synthetischen Verfahren und Reaktionsbedingungen in der Literatur nicht leicht verfügbar sind

Analyse Chemischer Reaktionen

ZH8659 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: ZH8659 kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Reagenzien und Bedingungen nicht verfügbar sind.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen.

Substitution: ZH8659 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind in der verfügbaren Literatur nicht angegeben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

ZH8659 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der neuropsychiatrischen Störungen. Es wird verwendet, um den Spurenamin-assoziierten Rezeptor 1 (TAAR1) und seine Rolle bei verschiedenen Erkrankungen wie Schizophrenie, Depression, Drogenabhängigkeit und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) zu untersuchen . Die Verbindung hat in Mäusemodellen mit MK-801-induzierter Hyperlokomotion ein Potenzial zur Hemmung gezeigt, was für die Schizophrenieforschung relevant ist .

Wirkmechanismus

ZH8659 entfaltet seine Wirkungen durch die Zielsetzung des Spurenamin-assoziierten Rezeptors 1 (TAAR1). Als Gq-Agonist aktiviert es den Gq-Protein-gekoppelten Rezeptor-Signalweg, was zu verschiedenen intrazellulären Signalereignissen führt . Zu den molekularen Zielstrukturen und Signalwegen, die beteiligt sind, gehört die Aktivierung von TAAR1, das im gesamten Gehirn und im Magen-Darm-Trakt weit verbreitet ist . Diese Aktivierung beeinflusst neuronale Prozesse und hat Auswirkungen auf neuropsychiatrische Erkrankungen .

Wirkmechanismus

ZH8659 exerts its effects by targeting the trace amine-associated receptor 1 (TAAR1). As a Gq agonist, it activates the Gq protein-coupled receptor pathway, leading to various intracellular signaling events . The molecular targets and pathways involved include the activation of TAAR1, which is widely distributed across the brain and gastrointestinal system . This activation influences neuronal processes and has implications for neuropsychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

ZH8659 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. ZH8651 und ZH8667. ZH8651 ist ein Gs/Gq-dualer Agonist, während ZH8667 ein Gs-gekoppelter Agonist ist . Sowohl ZH8659 als auch ZH8651 haben gezeigt, dass sie die Präpulsinhibition reduzieren und die kognitive Leistung verbessern, ohne Kataplexie zu induzieren . Die Einzigartigkeit von ZH8659 liegt in seiner selektiven Aktivierung des Gq-Signalwegs, die es von anderen TAAR1-Agonisten unterscheidet.

Ähnliche Verbindungen

ZH8651: Ein Gs/Gq-dualer Agonist.

ZH8667: Ein Gs-gekoppelter Agonist.

Die selektive Aktivierung des Gq-Signalwegs durch ZH8659 macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von TAAR1 bei neuropsychiatrischen Erkrankungen.

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

2-[4-(furan-2-yl)phenyl]ethanamine |

InChI |

InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |

InChI-Schlüssel |

FZMXPPREHPXEPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C2=CC=C(C=C2)CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

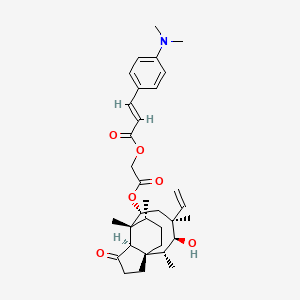

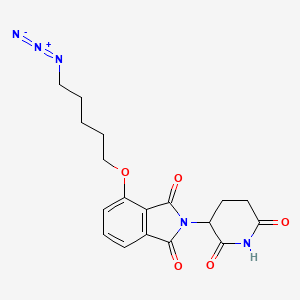

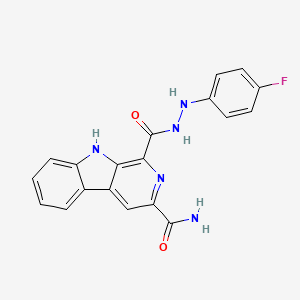

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)

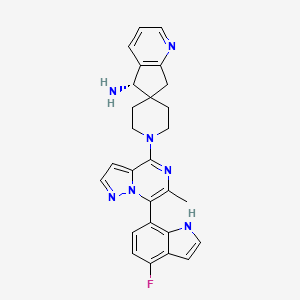

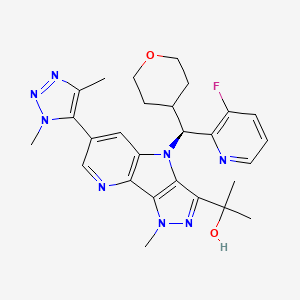

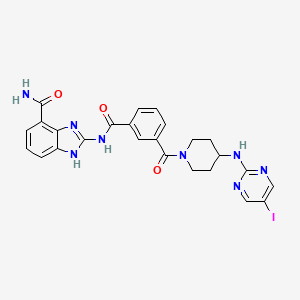

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)